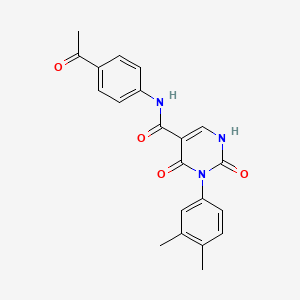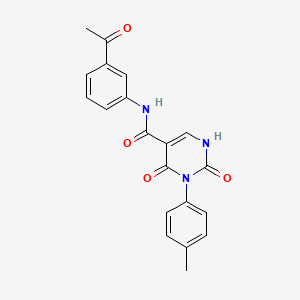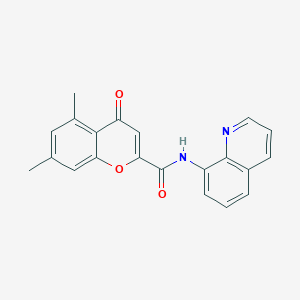![molecular formula C23H31N3O5 B11295142 Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11295142.png)
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including an ethyl ester, a piperidine ring, and a tetrahydropyrimidine ring
Métodos De Preparación
The synthesis of Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with appropriate reagents.
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring can be formed through a cyclization reaction involving suitable precursors.
Coupling Reactions: The final step involves coupling the piperidine and tetrahydropyrimidine rings with the 4-methylphenyl group and the ethyl ester group under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: This compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways in the body. The exact mechanism may vary depending on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound shares the piperidine ring but lacks the tetrahydropyrimidine ring and the 4-methylphenyl group.
Ethyl isonipecotate: Another similar compound with a piperidine ring but different functional groups.
Propiedades
Fórmula molecular |
C23H31N3O5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
ethyl 6-[(4-ethoxycarbonylpiperidin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H31N3O5/c1-4-30-21(27)17-10-12-26(13-11-17)14-18-19(22(28)31-5-2)20(25-23(29)24-18)16-8-6-15(3)7-9-16/h6-9,17,20H,4-5,10-14H2,1-3H3,(H2,24,25,29) |
Clave InChI |
FWLVYDWVDRHVLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295066.png)



![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295100.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295101.png)

![N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295125.png)
![5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295128.png)
![2-(4-Ethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11295131.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295134.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11295139.png)
![8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11295141.png)
